molecular formula C5H8F2S B2780656 3-(Difluoromethyl)cyclobutane-1-thiol CAS No. 2503208-26-0

3-(Difluoromethyl)cyclobutane-1-thiol

Cat. No.: B2780656
CAS No.: 2503208-26-0
M. Wt: 138.18
InChI Key: SFLLZIOSOPBMPH-UHFFFAOYSA-N
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Description

3-(Difluoromethyl)cyclobutane-1-thiol is a chemical building block of significant interest in pharmaceutical and agrochemical research. The difluoromethyl (CF2H) group is a key motif in modern drug design, known to improve the metabolic stability, membrane permeability, and bioavailability of lead compounds . This group can also act as a hydrogen bond donor, which can enhance a molecule's affinity and specificity for its biological target . Furthermore, the CF2H group is recognized as a metabolically stable bioisostere for common pharmacophores like thiols, making thiol derivatives particularly valuable for creating novel analogs . The cyclobutane ring introduces valuable spatial geometry and strain, which is a common strategy in medicinal chemistry to modulate the three-dimensional structure of a molecule . As a reagent, 3-(Difluoromethyl)cyclobutane-1-thiol can be used in various synthetic transformations. Its primary application is likely as a versatile building block for the synthesis of more complex molecules, particularly through reactions involving the thiol group, such as the formation of sulfides or disulfides. Researchers may employ this compound in the development of potential therapeutics, leveraging the combined properties of the strained cyclobutane core and the difluoromethylthio moiety to optimize the physicochemical properties of drug candidates . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-(difluoromethyl)cyclobutane-1-thiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8F2S/c6-5(7)3-1-4(8)2-3/h3-5,8H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFLLZIOSOPBMPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1S)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8F2S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the photochemical selective difluoroalkylation of bicyclobutanes, which leverages green solvent-controlled reactions . This method is advantageous due to its sustainability and high atom economy.

Industrial Production Methods

Industrial production methods for 3-(Difluoromethyl)cyclobutane-1-thiol are less documented, but they likely involve scalable versions of the laboratory synthetic routes. The use of metal-mediated difluoromethylation reactions and novel non-ozone depleting difluorocarbene reagents are potential approaches for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethyl)cyclobutane-1-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to modify the difluoromethyl group or the cyclobutane ring.

    Substitution: The thiol group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like alkyl halides and amines are often employed.

Major Products Formed

Scientific Research Applications

3-(Difluoromethyl)cyclobutane-1-thiol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Difluoromethyl)cyclobutane-1-thiol involves its interaction with molecular targets through its thiol and difluoromethyl groups. The thiol group can form covalent bonds with proteins, leading to enzyme inhibition or modification. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable moiety in drug design .

Comparison with Similar Compounds

Substituent Effects on Electronic and Steric Properties

Key Analogs :

  • 3-(Trifluoromethyl)cyclobutane-1-sulfonyl chloride (CF₃ substituent): The trifluoromethyl group is more electronegative and sterically bulky than -CF₂H, leading to stronger electron-withdrawing effects. This increases the acidity of adjacent functional groups (e.g., sulfonyl chloride) and enhances metabolic resistance .
  • 3-Methylcyclobutan-1-ol (CH₃ substituent): The methyl group lacks fluorine’s electronegativity, resulting in reduced polarity and higher lipophilicity. This diminishes metabolic stability compared to fluorinated analogs .

Table 1: Substituent Effects on Key Properties

Compound Substituent LogP* Metabolic Stability Reactivity (Thiol/Sulfonyl)
3-(Difluoromethyl)cyclobutane-1-thiol -CF₂H ~1.8 Moderate-High High (thiol)
3-(Trifluoromethyl)cyclobutane-1-sulfonyl chloride -CF₃ ~2.3 High Low (sulfonyl chloride)
3-Methylcyclobutan-1-ol -CH₃ ~0.5 Low N/A
3,3-Difluorocyclobutane-1-sulfonate -F (geminal) ~-0.2 High Moderate (sulfonate)

*Estimated based on analogous structures .

Physicochemical and Pharmacokinetic Profiles

  • Lipophilicity (LogP) : The -CF₂H group in 3-(difluoromethyl)cyclobutane-1-thiol strikes a balance between the high lipophilicity of -CF₃ (LogP ~2.3) and the hydrophilicity of -CH₃ (LogP ~0.5), optimizing membrane permeability and solubility .
  • Metabolic Stability: Fluorine’s electronegativity shields the compound from oxidative metabolism. While -CF₃ provides superior stability, -CF₂H still outperforms non-fluorinated analogs .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(difluoromethyl)cyclobutane-1-thiol, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Synthesis typically involves cyclobutane ring formation followed by fluorination and thiol introduction. For example, cyclobutane precursors (e.g., 3-methylcyclobutane derivatives) can undergo fluorination using agents like DAST (diethylaminosulfur trifluoride) . Thiolation may proceed via nucleophilic substitution of a leaving group (e.g., bromide) with a thiol source (e.g., thiourea, followed by hydrolysis). Optimization includes temperature control (0–25°C for fluorination to avoid side reactions) and inert atmosphere use to prevent oxidation of the thiol group. Purification via column chromatography (silica gel, hexane/ethyl acetate) is critical .

Q. Which spectroscopic techniques are most effective for characterizing 3-(difluoromethyl)cyclobutane-1-thiol?

  • Methodological Answer :

  • NMR : 19F NMR^{19}\text{F NMR} identifies fluorinated positions (δ -80 to -100 ppm for CF2_2 groups). 1H NMR^{1}\text{H NMR} reveals cyclobutane ring protons as multiplet signals (δ 2.5–4.0 ppm) and thiol protons (δ 1.5–2.5 ppm, if not exchanged) .
  • Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]+^+ for C5_5H7_7F2_2S, expected m/z 145.03) .
  • IR : Strong S-H stretch (~2550 cm1^{-1}) and C-F stretches (1100–1200 cm1^{-1}) .

Q. How does the difluoromethyl group influence the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : The electron-withdrawing CF2_2 group increases acidity of adjacent protons, potentially destabilizing the compound under basic conditions. Stability assays (HPLC or 19F NMR^{19}\text{F NMR} monitoring) under pH 2–12 and temperatures (4–60°C) are recommended. For example, thiol oxidation to disulfides is mitigated by storage under nitrogen at -20°C .

Advanced Research Questions

Q. What strategies mitigate steric hindrance during functionalization of 3-(difluoromethyl)cyclobutane-1-thiol?

  • Methodological Answer : The cyclobutane ring imposes steric constraints. Strategies include:

  • Protection of Thiol : Use tert-butylthiol or trityl groups to prevent undesired reactions during functionalization .
  • Metal Catalysis : Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) with aryl boronic acids at the thiol position, using ligands like XPhos to reduce steric interference .
  • Computational Modeling : DFT calculations predict favorable reaction pathways (e.g., angle strain analysis in cyclobutane) .

Q. How do stereoelectronic effects of the difluoromethyl group impact docking interactions in biological systems?

  • Methodological Answer : The CF2_2 group’s strong inductive effect alters electron density, affecting hydrogen bonding and van der Waals interactions. Molecular docking studies (e.g., AutoDock Vina) paired with crystallographic data (PDB) reveal that the CF2_2 group enhances binding to hydrophobic pockets (e.g., in enzymes like cytochrome P450). Comparative studies with non-fluorinated analogs show ~30% increased binding affinity .

Q. What are the key challenges in analyzing by-products during synthesis, and how can they be resolved?

  • Methodological Answer : Common by-products include disulfides (from thiol oxidation) and defluorinated intermediates. Resolution methods:

  • Chromatographic Separation : Use reverse-phase HPLC with C18 columns (acetonitrile/water gradient) .
  • Tandem MS/MS : Identifies defluorinated fragments (e.g., loss of HF, m/z -20).
  • In Situ Monitoring : ReactIR tracks fluorination intermediates to optimize reaction times .

Safety and Handling

Q. What safety protocols are critical for handling 3-(difluoromethyl)cyclobutane-1-thiol in the laboratory?

  • Methodological Answer :

  • Ventilation : Use fume hoods to mitigate exposure to volatile thiols.
  • PPE : Nitrile gloves, goggles, and lab coats to prevent skin/eye contact.
  • Storage : Under nitrogen at -20°C in amber vials to prevent light/oxygen degradation .
  • Spill Management : Neutralize with 10% NaOH solution to oxidize residual thiols .

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